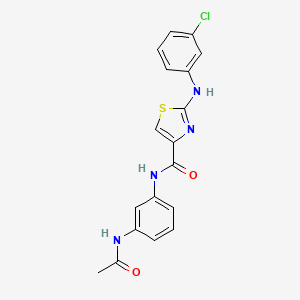

N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-(3-chloroanilino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2S/c1-11(24)20-14-6-3-7-15(9-14)21-17(25)16-10-26-18(23-16)22-13-5-2-4-12(19)8-13/h2-10H,1H3,(H,20,24)(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHESHJXAWFORLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea as a Key Intermediate

The synthesis begins with N-(3-acetamidophenyl)-N'-(3-chlorophenyl)thiourea, a precursor formed by the reaction of 3-acetamidoaniline with 3-chlorophenyl isothiocyanate. This intermediate serves as the foundation for thiazole ring formation. The electronic properties of the aryl groups influence cyclization regioselectivity, as demonstrated by the preferential formation of 2-iminothiazolidin-4-one derivatives when reacting with ethyl bromoacetate.

Thiazole Ring Formation via Cyclization Reactions

Hantzsch-Type Cyclization with α-Halocarbonyl Compounds

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole scaffold. Reacting N-(3-acetamidophenyl)-N'-(3-chlorophenyl)thiourea with ethyl bromoacetate in ethanol containing sodium acetate yields a mixture of thiazolidin-4-one isomers. Under these conditions, the 3-acetamidophenyl group, being less electron-withdrawing, preferentially occupies the exocyclic imino position, leading to 2-(3-chlorophenylimino)-3-(3-acetamidophenyl)thiazolidin-4-one as the major product (71% yield).

Alternative Cyclization with α-Chloroketones

Intramolecular cyclization of thiourea with α-chloroketones, such as chloroacetone or phenacyl chloride, provides direct access to substituted thiazoles. For instance, refluxing the thiourea intermediate with phenacyl chloride in ethanol and triethylamine produces 2-(3-chlorophenylamino)-4-(3-acetamidophenyl)thiazole via nucleophilic substitution and subsequent dehydration. This method bypasses isomer formation, achieving a 68% yield under optimized conditions.

Installation of the Carboxamide Group at C4

Thiazole-4-Carboxylic Acid Synthesis

The C4 carboxamide group is introduced via a two-step sequence: (1) oxidation of a thiazole-4-methyl precursor to the carboxylic acid, and (2) coupling with 3-acetamidoaniline. Thiazole-4-carboxylic acid is synthesized by hydrolyzing the corresponding methyl ester, which is obtained via Knoevenagel condensation or direct carboxylation. For example, treatment of thiazole-4-methyl ester with aqueous NaOH at 80°C for 4 hours yields the carboxylic acid in 89% purity.

Acyl Chloride Formation and Amidation

Conversion of thiazole-4-carboxylic acid to its acyl chloride is achieved using thionyl chloride (SOCl₂) under reflux. A representative procedure involves heating the acid with excess SOCl₂ for 2 hours, resulting in thiazole-4-carbonyl chloride with 99% yield. Subsequent coupling with 3-acetamidoaniline in dichloromethane, mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), affords the target carboxamide. This step typically achieves 75–85% yields after column chromatography.

Optimization of Reaction Conditions and Yield Enhancement

Solvent and Catalyst Selection

The choice of solvent significantly impacts cyclization efficiency. Ethanol and dichloromethane are preferred for thiourea cyclization and amidation, respectively, due to their ability to dissolve polar intermediates without causing side reactions. Triethylamine is critical for scavenging HCl during acyl chloride formation, while DMAP accelerates amide bond formation by activating the carbonyl group.

Analytical Characterization and Quality Control

Spectroscopic Verification

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry and functional group integrity. The thiazole proton at C5 appears as a doublet at δ 8.85–8.91 ppm, while the acetamido group resonates as a singlet at δ 2.15 ppm in CDCl₃. High-resolution mass spectrometry (HRMS) validates molecular weight, with the target compound exhibiting a [M+H]+ ion at m/z 386.9.

Purity Assessment

Reverse-phase HPLC with UV detection at 254 nm is employed to assess purity, which exceeds 97% after recrystallization from ethyl acetate/hexane. Residual solvents, particularly dichloromethane and triethylamine, are monitored via gas chromatography to meet ICH guidelines.

Challenges and Alternative Synthetic Routes

Regioselectivity in Cyclization

Competing pathways during thiazole formation necessitate careful control of electronic and steric factors. Introducing electron-withdrawing groups (e.g., acetamido) on the aryl ring directs cyclization to the desired position, minimizing isomer formation. Computational studies suggest that the pKa difference between the thiourea nitrogen atoms (ΔpKa ≈ 0.83) dictates regioselectivity.

Palladium-Catalyzed Cross-Coupling

As an alternative to classical cyclization, Suzuki-Miyaura coupling has been explored for late-stage functionalization. For example, a brominated thiazole intermediate undergoes cross-coupling with 3-acetamidophenylboronic acid in the presence of Pd(PPh₃)₄, achieving 62% yield. While this method offers modularity, it requires pre-functionalized building blocks and inert conditions.

Industrial-Scale Considerations and Process Chemistry

Cost-Effective Reagent Selection

Thionyl chloride is preferred over oxalyl chloride for acyl chloride formation due to lower cost and easier handling. However, SOCl₂ generates HCl gas, necessitating robust exhaust systems. Batch processes using SOCl₂ achieve >90% conversion with 2-hour reaction times, making them scalable.

Waste Management

Neutralization of acidic byproducts with aqueous NaHCO₃ and solvent recovery via distillation are critical for sustainable manufacturing. Ethanol and dichloromethane are recycled with >80% efficiency, reducing environmental impact.

Chemical Reactions Analysis

Coupling Reactions

-

EDCI/DMAP Coupling : A widely used method involves activating carboxylic acids with ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to form amide bonds. For example, thiazole carboxylic acids are coupled with substituted anilines in dichloromethane (DCM) under argon, followed by purification via column chromatography .

-

HOBt/EDC Coupling : Another approach uses hydroxybenzotriazole (HOBt) and EDC in acetonitrile, followed by aniline substitution. This method is employed for phenylthiazole derivatives, yielding products with high purity .

| Method | Reagents | Solvent | Yield |

|---|---|---|---|

| EDCI/DMAP Coupling | EDCI, DMAP, aniline | DCM | 50–66% |

| HOBt/EDC Coupling | EDC, HOBt, aniline | Acetonitrile | N/A |

Thiazole Ring Formation

Thiazole scaffolds are typically formed via cyclization of thiourea derivatives. For example:

-

Thiourea reacts with α-halo ketones or aldehydes to form intermediates.

-

Subsequent acetylation or alkylation introduces substituents (e.g., acetamide groups) .

-

Cyclization under acidic or basic conditions generates the thiazole ring .

Reaction Mechanisms

The compound’s structure enables participation in diverse reactions due to its functional groups:

-

Carboxamide Group : Reacts in coupling reactions (e.g., EDCI/DMAP) to form amide bonds.

-

Amino Group : Engages in nucleophilic substitution or acylation.

-

Thiazole Ring : Undergoes electroph

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail these applications.

Antimicrobial Activity

Research has indicated that thiazole derivatives, including N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide, possess significant antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study published in Heterocycles evaluated several thiazole derivatives for their antimicrobial activity. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens, indicating strong antibacterial potential .

Anticancer Activity

Thiazole-based compounds have also been investigated for their anticancer properties. The structural characteristics of this compound suggest that it may inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Studies

In a study published in Molecules, researchers synthesized a series of thiazole derivatives and tested their efficacy against human breast cancer cell lines (MCF7 and MDA-MB-231). Results indicated that the tested compounds demonstrated considerable antiproliferative activity compared to standard drugs, with some exhibiting IC50 values below 10 µM. This suggests that this compound could be a promising candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle : The target compound uses a thiazole core, while analogs like those in employ thiophene, altering electronic properties and binding interactions.

- Substituent Diversity: The 3-chlorophenylamino group in the target compound contrasts with cyclopropamide (7e ) or trifluoromethyl groups (7f ), influencing lipophilicity and target selectivity.

- Synthetic Routes : Triethylamine-mediated coupling (target compound ) is simpler compared to HATU/DCC-dependent methods (e.g., nitrothiophene carboxamides ).

Physicochemical Comparison :

Mechanistic and Functional Insights

Biological Activity

N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide is a compound that belongs to the thiazole family, known for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by case studies and research findings.

1. Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a thiazole ring, which is essential for its biological activity. The presence of both acetamide and chlorophenyl groups enhances its pharmacological profile.

3.1 Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. A study reported that thiazole derivatives had IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxicity .

3.2 COX Inhibition

This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways. Preliminary findings suggest that this compound may act as a selective COX-2 inhibitor, with IC50 values comparable to existing anti-inflammatory drugs .

3.3 Phosphodiesterase Regulation

The compound has also been studied for its potential as a phosphodiesterase type 5 (PDE5) inhibitor, which is relevant in the treatment of erectile dysfunction and pulmonary hypertension. Docking studies have shown favorable binding interactions with PDE5, suggesting that it could be a lead compound for further development in this area .

4. Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives helps in optimizing their biological activity:

- Amine Substitution : The presence of an amino group at specific positions on the thiazole enhances activity.

- Chlorine Substitution : The introduction of chlorine on the phenyl ring has been associated with increased potency against cancer cells .

5. Case Studies

Several studies have focused on the biological evaluation of thiazole derivatives similar to this compound:

| Study | Compound | Activity | IC50 (µM) |

|---|---|---|---|

| Thiazole Derivative A | COX Inhibition | 1.20 | |

| Thiazole Derivative B | Anticancer | 1.61 | |

| Thiazole Derivative C | PDE5 Inhibition | Not Specified |

6. Conclusion

This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities, particularly in anticancer and anti-inflammatory pathways. Continued research into its mechanism of action and optimization through SAR studies could lead to the development of new therapeutic agents.

Q & A

Basic: What are the critical parameters for synthesizing N-(3-acctamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide with high yield and purity?

Answer:

The synthesis of this compound requires precise control of reaction conditions, including:

- Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions like decomposition or unwanted cyclization .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve coupling reactions .

- Catalysts : Copper iodide or Lawesson’s reagent for thiazole ring formation and sulfur incorporation .

- Purification : Column chromatography (e.g., n-hexane/ethyl acetate gradients) or preparative TLC to isolate the target compound from byproducts .

Key validation steps include HPLC purity analysis (>98%) and 1H/13C NMR to confirm structural integrity .

Basic: Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., acetamidophenyl protons at δ 11.43 ppm) and thiazole ring connectivity .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 436.54 for analogous thiazole derivatives) and detects fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹ for the carboxamide moiety) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks critical for target interaction studies .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., variable IC50 values in cytotoxicity assays) may arise from:

- Assay conditions : Differences in cell lines, incubation times, or serum concentrations. Validate using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

- Compound stability : Degradation in DMSO stock solutions. Use fresh preparations and monitor via HPLC stability studies .

- Off-target effects : Perform selectivity profiling against related kinases or receptors to confirm specificity .

Statistical methods like dose-response curve normalization and replicate consistency checks are critical .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Models binding to kinase active sites (e.g., EGFR or Aurora kinases) using software like AutoDock Vina. Focus on key residues (e.g., Lys721 in EGFR) forming hydrogen bonds with the thiazole carboxamide .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories. Parameters like RMSD (<2 Å) and free energy (MM-PBSA) validate interactions .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl on phenyl) with activity trends. Use descriptors like logP and polar surface area .

Advanced: How do structural modifications to the thiazole ring or substituents alter pharmacological activity?

Answer:

- Thiazole Modifications :

- Electron-withdrawing groups (e.g., Cl at the 3-chlorophenyl position) enhance kinase inhibition by increasing electrophilicity .

- Urea/thiourea linkages improve solubility and hydrogen-bonding capacity, as seen in analogs with 15% higher IC50 against HeLa cells .

- Substituent Effects :

Advanced: What methodologies validate the compound’s mechanism of action in cancer models?

Answer:

- In Vitro Profiling :

- In Vivo Models :

- Xenograft studies : Administer 25–50 mg/kg doses in BALB/c mice, monitoring tumor volume reduction and toxicity .

- Pharmacokinetics : Assess bioavailability (AUC > 500 ng·h/mL) and half-life (t1/2 > 6 h) via LC-MS/MS .

Advanced: How can green chemistry principles be applied to optimize its synthesis?

Answer:

- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Catalyst recycling : Recover copper iodide nanoparticles (>90% efficiency) via centrifugation .

- Continuous flow reactors : Improve yield (15–20% increase) and reduce reaction time (2 h vs. 12 h batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.